molecular formula C14H17N5O B2930702 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034476-91-8

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2930702
CAS No.: 2034476-91-8
M. Wt: 271.324
InChI Key: NDSMXHHLQYETGA-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic carboxamide compound featuring a pyrazine ring linked to an imidazole moiety via an ethyl chain, with a cyclobutane carboxamide substituent.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)18-7-9-19-8-6-17-13(19)12-10-15-4-5-16-12/h4-6,8,10-11H,1-3,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSMXHHLQYETGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring, an imidazole moiety, and a pyrazine group. The unique combination of these heterocyclic rings enhances its interaction with various biological targets, making it a subject of interest for drug development.

Property Value
Molecular Formula C₁₁H₁₄N₄O
Molecular Weight 218.25 g/mol
CAS Number Not specified
SMILES Notation C1CC(C(=O)NCCn1cnc2c1ccn2)CC

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds containing pyrazine and imidazole rings have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including tyrosine kinase inhibition.
  • Cardiovascular Applications: The compound's potential as a P2Y12 antagonist suggests relevance in treating cardiovascular diseases.

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways.
  • Receptor Modulation: The interaction with P2Y12 receptors could lead to antiplatelet effects, which are beneficial in cardiovascular therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. Common synthetic routes include:

  • Formation of the cyclobutane ring.
  • Introduction of the imidazole and pyrazine groups through coupling reactions.
  • Finalization via carboxamide formation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing a comparative framework for understanding the potential efficacy of this compound.

Example Case Study

A study on a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types. The study highlighted the importance of structural modifications in enhancing bioactivity.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
PyrazinamidePyrazine ring; used in tuberculosis treatmentAntimicrobial
ImatinibImidazole derivative; inhibits tyrosine kinasesAnticancer
ClopidogrelThienopyridine derivative; P2Y12 antagonistAntiplatelet

Comparison with Similar Compounds

Structural Analog: 2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

The closest structural analog is 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS: 2034508-60-4), which shares the ethyl-linked pyrazine-imidazole backbone but substitutes the cyclobutanecarboxamide with a benzamide group bearing a methylthio (-SMe) substituent .

Key Differences:

Property Target Compound Analog
Substituent Cyclobutanecarboxamide Benzamide with methylthio group
Molecular Formula C₁₅H₁₇N₅O (inferred) C₁₇H₁₇N₅OS
Molecular Weight ~287.34 g/mol (calculated) 339.4 g/mol
Polarity Higher polarity due to cyclobutane carboxamide Lower polarity due to aromatic benzamide and hydrophobic -SMe group

The cyclobutane group in the target compound may enhance metabolic stability compared to the benzamide analog, as strained rings often resist enzymatic degradation. Conversely, the methylthio group in the analog could improve membrane permeability .

Nitrofuran Derivatives with Imidazole/Pyridine Moieties

Compounds like N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide share the carboxamide linkage but incorporate nitrofuran rings instead of pyrazine-imidazole systems . These derivatives exhibit antifungal activity, suggesting that the target compound’s carboxamide group could similarly enhance bioactivity through hydrogen bonding or target binding. However, the absence of a nitro group in the target compound may reduce oxidative stress-mediated toxicity .

Pyrazine Carboxamide Ligands in Metal Complexes

N-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) are ligands used in ruthenium(II) and manganese(II) complexes . Unlike the target compound, these ligands feature benzothiazole/benzimidazole groups instead of imidazole-ethyl-cyclobutane. The target’s imidazole-pyrazine core may similarly coordinate transition metals, but the cyclobutane carboxamide could sterically hinder metal-binding efficiency compared to planar aromatic systems in HL1/HL2 .

Pyrazolo-Pyrazine Derivatives from Patent Literature

European patent compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(3-fluoropropyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one highlight pyrazine’s role in kinase inhibitors . While the target compound lacks the pyrazolo-pyrazine scaffold, its pyrazine-imidazole core may interact with analogous biological targets (e.g., ATP-binding pockets). The cyclobutane group could modulate solubility and selectivity compared to bulkier substituents in patented molecules .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound C₁₅H₁₇N₅O ~287.34 Pyrazine, imidazole, cyclobutane Kinase inhibition, metal binding -
2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide C₁₇H₁₇N₅OS 339.4 Pyrazine, imidazole, benzamide Antimicrobial
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide C₁₁H₁₃N₅O₃ 263.25 Nitrofuran, imidazole Antifungal
N-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) C₁₂H₈N₄OS 256.28 Pyrazine, benzothiazole Metal coordination

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